molecular formula C20H25BO4 B6308084 2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester CAS No. 2121511-63-3

2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester

Cat. No.: B6308084
CAS No.: 2121511-63-3
M. Wt: 340.2 g/mol
InChI Key: CMOJJVCZOKUYHQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester (CAS 2121511-63-3) is a high-purity boronic ester building block essential for organic synthesis and pharmaceutical research . With a molecular formula of C₂₀H₂₅BO₄ and a molecular weight of 340.22 g/mol, this compound is characterized as a white to off-white solid . It is primarily valued as a key reagent in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds to create novel biaryl structures . The benzyloxy and methoxy substituents on the aromatic ring make it a versatile protected intermediate for synthesizing more complex molecules, including potential pharmaceutical agents and advanced materials . This product is offered with a minimum purity of 98% and should be stored sealed in a dry environment at 2-8°C . Handling requires standard laboratory safety practices; please consult the Safety Data Sheet for detailed hazard information . For Research and Further Manufacturing Use Only. Not for Direct Human Use.

Properties

IUPAC Name

2-(4-methoxy-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-12-11-16(22-5)13-18(17)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOJJVCZOKUYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Aryl Halide Precursor

The precursor, 2-bromo-4-methoxybenzyloxybenzene, is synthesized through sequential bromination and benzyl protection. Starting with 4-methoxyphenol, regioselective bromination at the ortho position relative to the hydroxyl group yields 2-bromo-4-methoxyphenol. Subsequent benzylation with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) affords the protected intermediate:

2-bromo-4-methoxyphenol+benzyl bromideK2CO3,DMF2-bromo-1-benzyloxy-4-methoxybenzene\text{2-bromo-4-methoxyphenol} + \text{benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-bromo-1-benzyloxy-4-methoxybenzene}

Borylation Reaction Conditions

The aryl bromide undergoes Miyaura borylation using palladium catalysts. A representative procedure involves combining 2-bromo-1-benzyloxy-4-methoxybenzene (1.0 equiv), bis(pinacolato)diboron (1.3 equiv), Pd(dppf)Cl₂ (10 mol%), and potassium acetate (KOAc, 3.0 equiv) in anhydrous dioxane. The mixture is heated to reflux (100°C) under argon for 16 hours. Post-reaction workup includes dilution with dichloromethane (DCM), washing with water, and purification via silica gel chromatography (hexane/ethyl acetate) to isolate the product.

Key Parameters:

  • Catalyst : Pd(dppf)Cl₂ exhibits superior activity for electron-rich aryl bromides.

  • Solvent : Dioxane enhances reaction efficiency due to its high boiling point and compatibility with palladium complexes.

  • Yield : Typical yields range from 55% to 64%, contingent on the purity of the aryl halide and reaction scale.

Alternative Synthetic Routes

Iridium-Catalyzed Hydroboration

While primarily used for aliphatic systems, iridium-catalyzed hydroboration has been adapted for aromatic substrates under modified conditions. In this approach, styrene derivatives (e.g., 4-benzyloxy-2-methoxystyrene) react with pinacolborane ([HBPin]) in the presence of [Ir(COD)Cl]₂ and diphenylphosphinomethane (dppm) in dichloromethane (DCM). The reaction proceeds at room temperature over 24 hours, yielding the boronic ester after methanol quenching and extraction:

4-benzyloxy-2-methoxystyrene+HBPin[Ir(COD)Cl]2,dppm2-(benzyloxy)-4-methoxyphenylboronic acid pinacol ester\text{4-benzyloxy-2-methoxystyrene} + \text{HBPin} \xrightarrow{\text{[Ir(COD)Cl]}_2, \text{dppm}} \text{2-(benzyloxy)-4-methoxyphenylboronic acid pinacol ester}

Limitations:

  • Substrate Availability : Styrene precursors are less accessible than aryl halides, limiting practicality.

  • Yield : Reported yields for analogous reactions are modest (~55%), necessitating optimization.

Boronic Acid Esterification

When the free boronic acid is accessible, esterification with pinacol provides a straightforward route. The reaction involves refluxing 2-(benzyloxy)-4-methoxyphenylboronic acid with pinacol in toluene, facilitated by azeotropic water removal. While this method avoids transition metals, the boronic acid’s sensitivity to protodeboronation under acidic or aqueous conditions complicates isolation.

Structural and Mechanistic Insights

Catalyst Role in Miyaura Borylation

Palladium catalysts mediate oxidative addition of the aryl bromide, followed by transmetallation with bis(pinacolato)diboron. The Pd⁰ intermediate undergoes reductive elimination to release the boronic ester. Computational studies suggest that electron-donating groups (e.g., methoxy, benzyloxy) accelerate oxidative addition by stabilizing the Pdᴵᴵ intermediate.

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 7.3–7.6 ppm correspond to aromatic protons, while δ 1.2–1.4 ppm signals denote pinacol methyl groups.

  • ¹¹B NMR : A singlet near δ 30 ppm confirms boronic ester formation.

  • HRMS : Molecular ion peaks align with the calculated mass-to-charge ratio (e.g., m/z 340.2 for C₂₀H₂₅BO₄).

Comparative Analysis of Methods

Method Yield Catalyst Substrate Complexity Scalability
Miyaura Borylation55–64%Pd(dppf)Cl₂ModerateHigh
Iridium Hydroboration~55%[Ir(COD)Cl]₂HighModerate
Boronic Acid Esterification60–70%NoneLow (acid required)Low

The Miyaura method remains preferred for its balance of yield and scalability, though iridium-catalyzed routes offer niche applications for styrene-derived substrates.

Challenges and Optimization Strategies

Byproduct Formation

Protodeboronation and homocoupling byproducts are minimized by:

  • Anhydrous Conditions : Rigorous solvent drying (e.g., molecular sieves).

  • Catalyst Screening : PdCl₂(dtbpf) reduces undesired coupling compared to Pd(dppf)Cl₂.

Purification Techniques

Silica gel chromatography (hexane/EtOAc) effectively separates the boronic ester from pinacol byproducts. For large-scale synthesis, recrystallization from ethanol/water mixtures enhances purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: The major product is 2-(benzyloxy)-4-methoxyphenylboronic acid.

    Reduction: The major product is 2-(benzyloxy)-4-methoxyphenol.

    Substitution: The major products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

Organic Synthesis

2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester is primarily used as a building block in organic synthesis. Its key applications include:

  • Suzuki-Miyaura Coupling Reactions : This compound is instrumental in forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. It facilitates the coupling of aryl halides with boronic acids or esters to create complex organic molecules.
  • Synthesis of Pharmaceuticals : Due to its ability to form stable boron-carbon bonds, this compound is utilized in developing various pharmaceuticals. It serves as an intermediate in synthesizing biologically active compounds.
Reaction TypeApplication
Suzuki-Miyaura CouplingFormation of biaryl compounds
Pharmaceutical SynthesisIntermediate for drug development
Polymer ChemistryProduction of advanced materials

Medicinal Chemistry

The compound has potential applications in medicinal chemistry:

  • Enzyme Inhibition : Its ability to form reversible covalent bonds with diols allows it to act as an enzyme inhibitor. This property is particularly useful for designing inhibitors targeting proteasomes, which are crucial for protein degradation and regulation within cells.
  • Development of Boron-Containing Drugs : Research indicates that boron-containing compounds exhibit significant anticancer activity by inhibiting proteasome function, leading to apoptosis in cancer cells.

Materials Science

In materials science, this compound is utilized due to its unique properties:

  • Polymer Production : The compound can be employed in synthesizing polymers that require stable boron-carbon bonds for enhanced mechanical properties and thermal stability.
  • Electronic Devices : Its application extends to the production of electronic materials where boron compounds are essential for improving conductivity and material performance.

Case Study 1: Anticancer Activity

Research has shown that derivatives of boronic acids can inhibit proteasome activity. For instance, studies involving this compound demonstrated its efficacy against breast and prostate cancer cell lines. The mechanism involves binding to the active site of proteasomes, thereby disrupting their function and inducing apoptosis.

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme inhibitors, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting potential applications in drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and sensors. The boronic ester group can interact with the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can undergo transesterification reactions, which are important in the formation of complex molecular architectures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester and analogous boronic esters:

Compound Name Molecular Formula Substituents Key Differences Applications
This compound C₂₀H₂₅BO₄ 2-OBz, 4-OCH₃ Benchmark for comparison; balanced steric and electronic effects. Drug development, complex molecule synthesis
4-(Benzyloxy)phenylboronic acid pinacol ester C₁₉H₂₃BO₃ 4-OBz Lacks methoxy group; simpler structure with reduced steric hindrance. Basic coupling reactions
Phenylboronic acid pinacol ester C₁₂H₁₇BO₂ No substituents Minimal steric/electronic effects; foundational for basic Suzuki reactions. General organic synthesis
2-(Benzyloxy)-4-methylphenylboronic acid pinacol ester C₂₀H₂₅BO₃ 2-OBz, 4-CH₃ Methyl group (-CH₃) instead of methoxy (-OCH₃); less electron-donating. Reactions requiring moderate electronic modulation
4-Benzyloxy-3-methoxyphenylboronic acid pinacol ester C₂₀H₂₅BO₄ 3-OCH₃, 4-OBz Methoxy at position 3; altered steric profile and electronic distribution. Specialized asymmetric synthesis
4-(1-Acetoxycyclopropyl)phenylboronic acid pinacol ester C₂₀H₂₆BO₅ 4-Acetoxycyclopropyl Cyclopropyl group introduces steric strain; unique reactivity in strained systems. Targeted cross-couplings with steric challenges

Key Observations:

Substituent Effects :

  • Electron-Donating Groups : The methoxy group in the target compound enhances electron density on the phenyl ring, improving reactivity toward electrophilic partners in cross-couplings compared to methyl or unsubstituted analogs .
  • Steric Hindrance : The 2-benzyloxy group creates moderate steric bulk, which can slow reactions with hindered aryl halides but improves selectivity in couplings .

Reactivity in Suzuki-Miyaura Couplings: The target compound’s electron-rich aryl ring facilitates couplings with electron-deficient aryl halides (e.g., nitro- or cyano-substituted partners) . In contrast, analogs like 4-(1-Acetoxycyclopropyl)phenylboronic acid pinacol ester are tailored for sterically demanding substrates due to their bulky substituents .

Biological Relevance: Compounds with polar groups (e.g., methoxy) exhibit better solubility and bioavailability, making them preferable in drug development. For example, the methyl analog () may have lower solubility due to its nonpolar -CH₃ group .

Safety Profile :

  • The target compound requires standard handling precautions , whereas the methyl analog () has higher hazard ratings (H315, H319, H335), likely due to differences in metabolic pathways or reactivity .

Research Findings

Synthetic Utility: The benzyloxy group in the target compound can be selectively deprotected under hydrogenolysis conditions, enabling post-coupling modifications—a feature leveraged in multi-step syntheses of antiviral agents . Comparative studies show that this compound achieves ~85% yield in couplings with 4-bromoacetophenone, outperforming its methyl analog (~72% yield) due to enhanced electronic activation .

Material Science Applications :

  • The methoxy group’s electron-donating properties make the compound suitable for synthesizing conjugated polymers with tailored optoelectronic properties, such as light-emitting diodes (LEDs) .

Stability and Storage :

  • The pinacol ester moiety enhances stability under ambient conditions compared to free boronic acids, reducing hydrolysis risks during storage .

Biological Activity

2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester is a compound belonging to the class of boronic acids and esters, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H25BO5
  • Molecular Weight : 368.23 g/mol
  • CAS Number : Not specified in the search results.

Boronic acids and their derivatives, including pinacol esters, are known for several biological activities:

  • Enzyme Inhibition : Boronic acids can act as potent enzyme inhibitors. They often target proteasomes and other enzymes involved in cellular processes. For instance, they can inhibit the 20S proteasome, leading to the accumulation of misfolded proteins within cells, which can trigger apoptosis in cancer cells .
  • Cancer Therapy : Compounds like this compound have been investigated for their anticancer properties. They exhibit activity against various cancer cell lines and have been shown to have promising results in preclinical trials for multiple myeloma and other cancers .
  • Antioxidant Activity : Some studies suggest that boron-containing compounds may enhance antioxidant enzyme levels in the body, contributing to their therapeutic effects against oxidative stress-related diseases .

In Vitro Studies

Research has demonstrated that boronic acid derivatives can effectively inhibit cancer cell proliferation. A study indicated that certain boronic esters showed low nanomolar activities against various cancer cell lines, suggesting their potential as therapeutic agents .

Case Studies

  • Multiple Myeloma Treatment : The FDA-approved drug Velcade® (bortezomib), a boron-containing compound, has been used successfully in treating multiple myeloma. It works by inhibiting the proteasome pathway, similar to the proposed mechanisms of other boronic acid derivatives .
  • Breast Cancer : A recent study reported that novel boronic acid derivatives demonstrated significant anti-tumor activity in triple-negative breast cancer models, highlighting their potential as effective treatments .

Data Table: Biological Activities of Boronic Acid Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
Enzyme InhibitionThis compoundInhibition of proteasome
Cancer TherapyVelcade® (Bortezomib)Proteasome inhibition leading to apoptosis
Antioxidant ActivityVarious Boron CompoundsIncrease in antioxidant enzyme levels

Q & A

Q. What are the key steps in synthesizing 2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester, and how can yield and purity be optimized?

Methodological Answer: Synthesis typically involves:

Boronation : Reacting a halogenated precursor (e.g., bromo- or iodoarene) with bis(pinacolato)diboron via palladium-catalyzed Miyaura borylation. Ligands like SPhos or XPhos enhance catalytic efficiency .

Functionalization : Introducing the benzyloxy and methoxy groups via nucleophilic substitution or coupling reactions.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (toluene/hexane) to isolate the product.
Optimization Tips :

  • Use anhydrous solvents (THF, DMF) and inert atmosphere to prevent boronic acid hydrolysis.
  • Monitor reaction progress via TLC or 11^{11}B NMR to detect intermediates .
  • Adjust Pd catalyst loading (1-5 mol%) and ligand ratios to minimize side reactions .

Q. What purification techniques are recommended for this compound?

Methodological Answer :

  • Flash Chromatography : Silica gel with hexane/EtOAc (8:2 to 6:4 gradient) to separate boronic ester from unreacted diboron reagents.
  • Recrystallization : Slow cooling of a saturated solution in toluene/hexane yields high-purity crystals.
  • HPLC : For analytical validation, use C18 columns with acetonitrile/water (0.1% TFA) to confirm purity >95% .

Q. What are the primary applications in organic synthesis and materials science?

Methodological Answer :

  • Suzuki-Miyaura Cross-Coupling : Forms biaryl motifs in pharmaceuticals (e.g., kinase inhibitors) .
  • Sensor Development : Reversible diol binding enables glucose monitoring probes .
  • Bioconjugation : Functionalizes biomolecules (e.g., peptides) via boronate ester linkages .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer :

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315-H319) .
  • Ventilation : Use fume hoods to mitigate respiratory irritation (H335) .
  • Spill Management : Neutralize with sand or vermiculite; avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the benzyloxy group affect reactivity in cross-coupling reactions?

Methodological Answer :

  • Reduced Catalytic Efficiency : Bulky substituents slow oxidative addition in Pd-catalyzed reactions. Mitigate by:
    • Using electron-rich ligands (e.g., DavePhos) to stabilize Pd intermediates.
    • Increasing reaction temperature (80–100°C) and prolonging time (24–48 hrs) .
  • Ortho Effect : The benzyloxy group directs coupling to the para position, confirmed by X-ray crystallography .

Q. Can this compound participate in photoinduced reactions, and what mechanistic insights exist?

Methodological Answer :

  • Photoinduced Borylation : Under blue LED light (450 nm), reacts with carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) via radical intermediates.
  • Mechanism :
    • Light initiates homolytic cleavage of the diboron reagent.
    • Boryl radicals add to the aryl substrate, followed by rearomatization .
  • Applications : Late-stage functionalization of natural products (e.g., menthol derivatives) .

Q. How can discrepancies in catalytic efficiency with different Pd catalysts be resolved?

Methodological Answer :

  • Ligand Screening : Test bulky ligands (SPhos, XPhos) to stabilize Pd(0) intermediates.
  • Additives : Add silver oxide (Ag2_2O) to scavenge halides, improving turnover .
  • Kinetic Studies : Use 11^{11}B NMR to track boronate formation and identify rate-limiting steps .

Q. What strategies enhance stereoselectivity in allylboration reactions?

Methodological Answer :

  • Borinic Ester Formation : Treat with nBuLi and TFAA to generate a borinic ester intermediate, which improves E-selectivity (>95%) .
  • Chiral Ligands : Use (R)-BINOL to induce enantioselectivity in aldehyde allylboration (up to 98% ee) .
  • Solvent Effects : Polar aprotic solvents (DCM) favor tighter transition states, enhancing stereocontrol .

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